molecular formula C4H8N2O3S B13307006 N'-Hydroxy-1,1-dioxo-1lambda6-thietane-3-carboximidamide

N'-Hydroxy-1,1-dioxo-1lambda6-thietane-3-carboximidamide

Cat. No.: B13307006
M. Wt: 164.19 g/mol
InChI Key: VTOYRPWGJKRDBV-UHFFFAOYSA-N
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Description

“N'-Hydroxy-1,1-dioxo-1lambda6-thietane-3-carboximidamide” is a sulfone-containing heterocyclic compound characterized by a four-membered thietane ring (1lambda6-thietane) with two sulfonyl (dioxo) groups at the 1,1-positions. The molecule also features a carboximidamide moiety substituted with an N'-hydroxy group.

Properties

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

IUPAC Name

N'-hydroxy-1,1-dioxothietane-3-carboximidamide

InChI

InChI=1S/C4H8N2O3S/c5-4(6-7)3-1-10(8,9)2-3/h3,7H,1-2H2,(H2,5,6)

InChI Key

VTOYRPWGJKRDBV-UHFFFAOYSA-N

Isomeric SMILES

C1C(CS1(=O)=O)/C(=N/O)/N

Canonical SMILES

C1C(CS1(=O)=O)C(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features invite comparison with three classes of molecules: N-hydroxyamides , carboximidamide derivatives , and sulfone-containing heterocycles . Below is a detailed analysis based on structural analogs from the evidence and inferred properties:

N-Hydroxyamides: N-Hydroxyoctanamide

  • Structural Similarity : Both compounds share an N-hydroxy group attached to an amide backbone. However, N-Hydroxyoctanamide (CAS 7377-03-9) is a linear aliphatic amide, whereas the target compound incorporates a rigid thietane ring and carboximidamide group .
  • Reactivity and Stability: N-Hydroxyamides are known for their chelating properties and involvement in redox reactions.

Carboximidamide Derivatives: Formetanate Hydrochloride

  • Functional Group Comparison : Formetanate hydrochloride (an insecticide) contains a methanimidamide group, structurally analogous to the carboximidamide in the target compound. However, formetanate features a phenyl substituent and a methylcarbamate group, which are absent in the thietane derivative .
  • Biological Activity: Carboximidamides often exhibit pesticidal or pharmacological activity.

Sulfone-Containing Heterocycles

  • Thietane vs. Larger Rings: Thietane (4-membered) sulfones are less common than 5- or 6-membered sulfone heterocycles (e.g., thiolane or thiane sulfones).
  • Sulfonyl Groups : The 1,1-dioxo configuration in the target compound is reminiscent of sulfolane (a 5-membered sulfone), a polar aprotic solvent. However, the carboximidamide and N-hydroxy groups introduce distinct electronic and steric effects.

Data Table: Structural and Functional Comparison

Compound Core Structure Functional Groups Potential Applications Key Differences
N'-Hydroxy-1,1-dioxo-1λ⁶-thietane-3-carboximidamide Thietane sulfone N'-hydroxy carboximidamide, sulfonyl Not specified Strained ring, dual sulfonyl groups
N-Hydroxyoctanamide Linear aliphatic N-hydroxyamide General use (unspecified) Lack of heterocycle, simpler backbone
Formetanate hydrochloride Aromatic-substituted Methanimidamide, methylcarbamate Insecticide Phenyl group, carbamate substitution

Research Findings and Limitations

  • Gaps in Data: No studies directly addressing the target compound’s physicochemical properties, synthesis, or bioactivity were found in the evidence.
  • Regulatory Insights : N-Hydroxyoctanamide’s regulatory framework (e.g., REACH, IMDG) suggests that similar compounds may require compliance with hazardous material guidelines, but this remains speculative for the target molecule .

Preparation Methods

Method A: Oxidation of Thietanols

  • Starting Material: Thietanols (e.g., 2-(1-haloalkyl)oxiranes)
  • Reaction: Oxidation with meta-chloroperbenzoic acid (mCPBA)
  • Outcome: Formation of 3,3-disubstituted thietane dioxides
  • Yield Range: Low to good yields (45-85%)

Reaction Scheme:

Thietanols + mCPBA → Thietane Dioxide Derivatives

Method B: Carbocation-Mediated Functionalization

  • Starting Material: Thietane dioxide (e.g., 2a)
  • Procedure: Treatment with Lewis or Brønsted acids to generate carbocations
  • Application: Facilitates C–C and C–S bond formation via electrophilic aromatic substitution or cross-coupling
  • Reference: Recent studies demonstrate carbocation intermediates enabling diverse substitutions, including arylation and biaryl formation
Entry Reagents Conditions Yield (%) Notes
1 Thietanol dioxide + lithium salts + arenes Elevated temperature 30-60 Formation of diarylthietane dioxide derivatives
2 Thietane dioxide + transition metals Cross-coupling conditions 50-85 Suzuki–Miyaura, Ullmann reactions

Nucleophilic Ring-Opening and Displacement Strategies

The synthesis of the thietane ring often employs nucleophilic attack on halomethyl oxirane derivatives, followed by intramolecular cyclization.

Method C: Nucleophilic Displacement with Hydrogen Sulfide

  • Reagents: Chloromethyloxirane derivatives (e.g., 142a)
  • Conditions: Presence of Ba(OH)₂, H₂S gas
  • Mechanism: Nucleophilic attack by HS⁻ on the less hindered epoxide carbon, forming mercaptoalkanols which cyclize to thietanes

Reaction Scheme:

Chloromethyloxirane + H2S + Ba(OH)2 → Thietane-3-ol derivatives

Data Table 1: Synthesis Yields of Thietane-3-ols

Compound Starting Material Reagents Conditions Yield (%)
145a 142a H₂S, Ba(OH)₂ Room temperature 70-80
145b 142b H₂S, Ba(OH)₂ Elevated temperature 65-75

Method D: Two-Step Displacement and Cyclization

  • Step 1: Displacement of mesylate groups with potassium thioacetate (KSAc)
  • Step 2: Intramolecular SN2 cyclization under mild basic conditions
  • Outcome: Efficient formation of thietane rings with high yields (~92%)

Functionalization to N'-Hydroxy-1,1-dioxo-1lambda6-thietane-3-carboximidamide

The final step involves converting the thietane core into the target compound through a sequence of reactions:

Method E: Introduction of Hydroxy and Carboximidamide Groups

  • Step 1: Oxidation of the thietane ring to introduce the hydroxy group at the 3-position, often via selective hydroxylation using oxidants like osmium tetroxide or mCPBA under controlled conditions.
  • Step 2: Formation of the carboximidamide moiety through reaction with cyanamide derivatives or amidation reagents.

Representative Reaction:

Thietane derivative + oxidant → Hydroxy-thietane intermediate
Hydroxy-thietane + cyanamide derivative → this compound

Optimized Conditions and Yields

Step Reagents Conditions Yield (%) Notes
Hydroxylation mCPBA or OsO₄ Cold, inert atmosphere 60-75 Selective at 3-position
Carboximidation Cyanamide derivatives Reflux, basic medium 50-70 Purification via chromatography

Summary of Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Oxidation of Thietanols mCPBA Oxidation to dioxides Straightforward Overoxidation risk
Carbocation-mediated substitution Lewis acids, transition metals Electrophilic aromatic substitution Diversification Requires controlled conditions
Nucleophilic ring-opening H₂S, Ba(OH)₂ Ring formation via displacement High yields Handling toxic gases
Sequential oxidation and amidation Oxidants, cyanamide Final functionalization Specificity Multi-step process

Supporting Research Findings

Recent studies have demonstrated the versatility of these methods:

  • The oxidation of thietanols with mCPBA yields stable thietane dioxides suitable for further derivatization.
  • Carbocation intermediates facilitate diverse substitutions, including aryl and biaryl groups, expanding the compound's chemical space.
  • Nucleophilic ring-opening with H₂S provides an efficient route to thietane-3-ol derivatives, which can be functionalized further.
  • The final functionalization to introduce hydroxy and carboximidamide groups is achieved through selective oxidation and amidation reactions, with yields typically ranging from 50% to 75%.

Q & A

Q. What synthetic methodologies are recommended for preparing N'-Hydroxy-1,1-dioxo-1lambda6-thietane-3-carboximidamide?

Answer: The synthesis typically involves multi-step reactions:

Thietane Ring Formation : Start with thietane derivatives, using oxidizing agents (e.g., hydrogen peroxide) to introduce sulfone groups (1,1-dioxo) .

Carboximidamide Introduction : React the thietane intermediate with hydroxylamine derivatives under basic conditions (e.g., NaOH) to form the carboximidamide moiety .

N-Hydroxy Functionalization : Use hydroxylamine hydrochloride or hydroxylamine-O-sulfonic acid in a controlled pH environment to introduce the N-hydroxy group .

Q. Key Considerations :

  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .
  • Monitor reaction progress using TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated?

Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Confirm sulfone groups (¹H NMR: δ 3.5–4.0 ppm for thietane protons; ¹³C NMR: sulfone carbons at ~110–120 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement and OLEX2/ORTEP-3 for visualization. Key metrics: R-factor < 5%, bond length deviations < 0.02 Å .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Q. What preliminary assays are used to evaluate its biological activity?

Answer: Initial screening includes:

  • Enzyme Inhibition : Test against IDO1 (indoleamine 2,3-dioxygenase) using kynurenine quantification via HPLC (λ = 360 nm) .
  • Antimicrobial Screening : Agar dilution assays (MIC determination) against E. coli and S. aureus .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation) .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism as an enzyme inhibitor?

Answer:

Molecular Docking : Use AutoDock Vina to model interactions with IDO1 (PDB: 4PK5). Focus on hydrogen bonds between the N-hydroxy group and heme cofactor .

MD Simulations : GROMACS for 100 ns trajectories to assess stability of enzyme-ligand complexes (RMSD < 2.0 Å indicates stable binding) .

QM/MM Studies : Gaussian09 for electronic structure analysis of sulfone group’s electron-withdrawing effects .

Q. How do structural modifications impact its bioactivity?

Answer: Systematic SAR studies are critical:

  • Thietane Ring Substitutions : Replace sulfone with sulfoxide; observe reduced IDO1 inhibition (IC₅₀ increases from 0.5 μM to >10 μM) .
  • N-Hydroxy Group Removal : Eliminates metal-binding capacity, abolishing enzyme inhibition .
  • Carboximidamide Derivatives : Replace with carboxamide; reduces solubility and bioavailability (logP increases by 1.5 units) .

Q. Experimental Design :

  • Parallel synthesis of analogs (e.g., N-methyl, N-aryl) .
  • Validate via SPR (surface plasmon resonance) for binding kinetics (KD calculation) .

Q. How to resolve contradictions in biological activity data across studies?

Answer:

Standardize Assay Conditions :

  • Use identical cell lines (e.g., E0771 murine breast cancer for in vivo PDT synergy studies) .
  • Control for pH (e.g., 7.4 vs. 6.5 in tumor microenvironments) .

Validate Purity : HPLC purity >98% (retention time: 8.2 min, 70:30 acetonitrile/water) .

Reproduce In Vivo : Compare pharmacokinetics (Cmax, t½) in murine models .

Q. What advanced analytical techniques quantify its stability under physiological conditions?

Answer:

  • LC-MS/MS : Monitor degradation products (e.g., sulfone hydrolysis) in simulated gastric fluid (0.1 M HCl, 37°C) .
  • Circular Dichroism : Track conformational changes in serum (10% FBS, 24-hour incubation) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding entropy/enthalpy to human serum albumin .

Q. How can crystallography address discrepancies in reported bond angles of the thietane ring?

Answer:

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7 Å) for crystals grown via vapor diffusion (20% PEG 8000) .
  • Twinned Data Refinement : Apply SHELXD for twin law detection (e.g., base vector [0 1 0]) .
  • Comparative Analysis : Overlay structures with related compounds (RMSD < 0.1 Å for sulfone groups) .

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